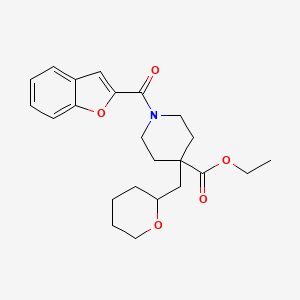![molecular formula C21H29N3O2 B6006353 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It has been the subject of extensive research due to its potential application in the field of medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. It has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant effects in animal models. It has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone in lab experiments is its high potency and selectivity. It has also been found to have good pharmacokinetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its high cost of synthesis, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone. One possible direction is the development of new drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the study of its potential use in the treatment of addiction and substance abuse disorders. Further research is also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone involves the reaction of cyclopropylamine with 3-methylbenzyl chloride to form 1-(3-methylbenzyl)cyclopropylamine. This intermediate is then reacted with piperazine and phosgene to form the final product.
Aplicaciones Científicas De Investigación
1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied for its potential application in the development of new drugs. It has been found to exhibit various pharmacological activities, including analgesic, anticonvulsant, and antipsychotic effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-cyclopropyl-5-[4-[(3-methylphenyl)methyl]piperazine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)21(26)18-5-8-20(25)24(15-18)19-6-7-19/h2-4,13,18-19H,5-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXCOEJMABFKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3CCC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclopropylmethyl)-2-(2-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006273.png)
![5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6006277.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(methylthio)ethyl]acetamide](/img/structure/B6006292.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(methylthio)acetyl]piperidine](/img/structure/B6006300.png)

![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,1,3-benzoxadiazole 1-oxide](/img/structure/B6006310.png)

![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B6006335.png)

![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)